6-Isopropoxy-2-naphthoic acid
Description
6-Isopropoxy-2-naphthoic acid (CAS: 2379322-80-0, molecular formula: C₁₄H₁₄O₃) is a naphthalene derivative featuring a carboxylic acid group at position 2 and an isopropoxy (-OCH(CH₃)₂) substituent at position 6. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound’s safety profile includes skin, eye, and respiratory irritation hazards (H315, H319, H335), necessitating careful handling .
Properties
IUPAC Name |
6-propan-2-yloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-13-6-5-10-7-12(14(15)16)4-3-11(10)8-13/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMECLQPNWRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Isopropoxy-2-naphthoic acid can be achieved through several methods. One common approach involves the use of the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Koble-Schimmit reaction, which is used to prepare similar compounds like 6-hydroxy-2-naphthoic acid .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:
Esterification
Reacts with alcohols under acidic or catalytic conditions to form esters. For example, methanol in the presence of H₂SO₄ yields methyl 6-isopropoxy-2-naphthoate.
| Reagent | Catalyst/Conditions | Product | Yield (Inferred) |
|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl 6-isopropoxy-2-naphthoate | ~85% |
| Ethanol | DCC/DMAP | Ethyl ester | ~78% |
Amidation
Forms amides with amines via coupling agents like EDCI or HOBt. Primary amines (e.g., methylamine) yield corresponding amides, while bulkier amines require longer reaction times.
Isopropoxy Group Reactions
The isopropoxy substituent undergoes substitution or elimination under specific conditions:
Nucleophilic Substitution
In acidic environments, the isopropoxy group can be replaced by nucleophiles (e.g., halides). For example, HI at 100°C replaces the isopropoxy group with iodine, forming 6-iodo-2-naphthoic acid .
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HI | 100°C, 6 hrs | 6-Iodo-2-naphthoic acid | Requires anhydrous conditions |
Demethylation/O-Deprotection
Strong acids (e.g., HBr in acetic acid) cleave the isopropoxy group to yield 6-hydroxy-2-naphthoic acid, a precursor for liquid crystal polymers .
Electrophilic Aromatic Substitution
The naphthalene ring undergoes substitution at positions activated by the electron-donating isopropoxy group:
Nitration
Nitration occurs preferentially at the 5-position (meta to the carboxylic acid). A mixture of HNO₃/H₂SO₄ yields 5-nitro-6-isopropoxy-2-naphthoic acid .
| Nitrating Agent | Position | Product | Yield (Reported) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5 | 5-Nitro-6-isopropoxy-2-naphthoic acid | 62% |
Halogenation
Bromination (Br₂/FeBr₃) occurs at the 5-position, forming 5-bromo-6-isopropoxy-2-naphthoic acid, a key intermediate for Suzuki couplings .
Carboxylic Acid Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 6-isopropoxy-2-naphthalenemethanol.
Side-Chain Oxidation
The isopropyl group resists oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄), forming quinone derivatives.
Coordination Chemistry
The carboxylate anion acts as a ligand for metal ions. In aqueous NaOH, it forms complexes with Cu²⁺ or Fe³⁺, useful in catalysis or material synthesis .
Polymerization
As a monomer, it copolymerizes with hydroxybenzoic acid derivatives via melt polycondensation to form liquid crystalline polyesters, exhibiting high thermal stability (>300°C) .
Key Mechanistic Insights
Scientific Research Applications
6-Isopropoxy-2-naphthoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In the industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition and transmetalation processes with palladium catalysts . These processes result in the formation of new carbon–carbon bonds, which are essential for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Naphthoic Acid Derivatives
Biological Activity
6-Isopropoxy-2-naphthoic acid is a derivative of 2-naphthoic acid that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological receptors and its implications in therapeutic applications, particularly concerning inflammation and pain management.
Chemical Structure and Properties
This compound is characterized by the presence of an isopropoxy group at the 6-position of the naphthalene ring. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, influencing how it interacts with different receptors in the body.
The primary mechanism through which this compound exerts its biological effects involves its role as an antagonist at the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes. Research indicates that this compound can inhibit the action of native agonists, leading to reduced inflammatory responses.
Case Studies and Research Findings
-
P2Y14 Receptor Antagonism : A study evaluating various analogues of 2-naphthoic acid, including this compound, demonstrated significant antagonistic activity. The compound showed an IC50 value of approximately 0.3 nM, indicating high potency against the P2Y14 receptor .
Compound IC50 (nM) This compound 0.3 ± 0.1 Other analogues Varies (up to >100) - Inflammation Studies : In vivo studies using P2Y14 knockout mice have shown that antagonism of this receptor can alleviate symptoms associated with inflammatory conditions such as diabetes . The involvement of this receptor in mediating pain hypersensitivity through microglial activation further underscores the therapeutic potential of this compound.
- Therapeutic Implications : The compound's ability to modulate immune responses makes it a candidate for treating chronic inflammatory diseases. Its selective antagonism at the P2Y14 receptor suggests a pathway for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
Synthesis and Derivatives
The synthesis of this compound typically involves functionalization reactions on naphthalene derivatives. Various synthetic methods have been explored, including carbonylation reactions and other catalytic processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-isopropoxy-2-naphthoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization at the 6-position of 2-naphthoic acid precursors. For example, alkylation of 6-hydroxy-2-naphthoic acid with isopropyl bromide under basic conditions (e.g., NaH/DMF) can introduce the isopropoxy group . Key variables include solvent choice (anhydrous DMF or THF), reaction time (3–24 hours), and temperature (room temperature to 80°C). Yields range from 84% to 92% when optimized . Purification often employs flash chromatography (e.g., 2% EtOAc in hexane) or acid-base extraction .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity with reverse-phase C18 columns and UV detection at 254 nm.
- NMR : Confirm substitution patterns (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm in H NMR) .
- Melting Point : Compare observed values (e.g., 270–290°C for analogs) with literature data .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functional groups .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or purification to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers, away from moisture and oxidizers, at room temperature .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of isopropoxy group introduction in 2-naphthoic acid derivatives?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing groups (e.g., carboxylic acid) at the 2-position to direct electrophilic substitution to the 6-position .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or transition-metal catalysts (e.g., CuI) can enhance selectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic substitution .
- Table : Comparison of reaction conditions and yields:
| Precursor | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Hydroxy-2-naphthoic acid | Isopropyl bromide | DMF | 80 | 92 |
| 6-Bromo-2-naphthoic acid | Isopropanol | THF | 60 | 78 |
Q. How should researchers address contradictory spectral data (e.g., NMR or IR) for this compound derivatives?
- Methodological Answer :
- Reproducibility : Repeat synthesis and analysis under identical conditions.
- Isotopic Labeling : Use C-labeled reagents to resolve overlapping NMR signals .
- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
- Collaborative Cross-Check : Share samples with independent labs for validation .
Q. What computational methods are effective for predicting the reactivity of this compound in supramolecular assemblies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions between the carboxylic acid group and solvents/co-formers .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to model polymorph stability .
Q. How can researchers mitigate side reactions (e.g., esterification or decarboxylation) during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters (e.g., using MeOH/HSO) to prevent undesired reactions .
- Low-Temperature Reactions : Perform alkylation below 0°C to slow down decarboxylation .
- Additive Screening : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water .
Data Analysis and Contradiction Resolution
Q. What strategies resolve discrepancies between theoretical and experimental yields in large-scale syntheses?
- Methodological Answer :
- Scale-Dependent Kinetics : Optimize stirring rate and heat transfer for reproducibility .
- Byproduct Tracking : Use LC-MS to identify impurities (e.g., unreacted precursors or dimerization products) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How do steric and electronic effects of the isopropoxy group influence the compound’s applications in material science?
- Methodological Answer :
- Steric Effects : The bulky isopropoxy group reduces π-π stacking in liquid crystals but enhances solubility in organic solvents .
- Electronic Effects : Electron-donating isopropoxy groups increase electron density at the naphthalene ring, improving fluorescence quantum yield .
- Table : Comparative properties of derivatives:
| Derivative | Fluorescence Intensity | Solubility (in DCM) |
|---|---|---|
| 6-Hydroxy | Low | Poor |
| 6-Isopropoxy | Moderate | High |
| 6-Methoxy | High | Moderate |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
